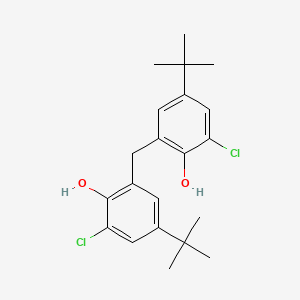
2,2'-Methylenebis(4-tert-butyl-6-chlorophenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- is a synthetic organic compound known for its antioxidant properties. It is widely used in various industrial applications, particularly in the stabilization of polymers and rubbers. The compound’s structure includes two phenolic groups connected by a methylene bridge, with chlorine and tert-butyl groups attached to the phenolic rings, enhancing its stability and effectiveness as an antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- typically involves the reaction of 2,6-di-tert-butylphenol with formaldehyde in the presence of a catalyst. The reaction proceeds through a condensation mechanism, forming the methylene bridge between the two phenolic units. The chlorination of the phenolic rings is achieved using chlorine gas under controlled conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of advanced catalysts and purification techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can replace the chlorine atoms under mild conditions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Hydroquinones.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
Scientific Research Applications
Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: Investigated for its potential antioxidant properties in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant activity.
Industry: Widely used in the production of rubber, plastics, and other materials to enhance their stability and longevity.
Mechanism of Action
The antioxidant activity of Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- is primarily due to its ability to donate hydrogen atoms from the phenolic groups, neutralizing free radicals and preventing oxidative damage. The methylene bridge and tert-butyl groups provide steric hindrance, protecting the phenolic groups from rapid degradation and enhancing the compound’s stability.
Comparison with Similar Compounds
Similar Compounds
- Phenol,2,2-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]
- Phenol,2,2-methylenebis[6-(1,1-dimethylethyl)-4-ethyl-]
- Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methylpropyl)-
Uniqueness
Phenol,2,2-methylenebis[6-chloro-4-(1,1-dimethylethyl)- is unique due to the presence of chlorine atoms, which enhance its antioxidant properties and stability compared to similar compounds. The specific arrangement of functional groups provides a balance between reactivity and stability, making it highly effective in various applications.
Properties
CAS No. |
802-62-0 |
|---|---|
Molecular Formula |
C21H26Cl2O2 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
4-tert-butyl-2-[(5-tert-butyl-3-chloro-2-hydroxyphenyl)methyl]-6-chlorophenol |
InChI |
InChI=1S/C21H26Cl2O2/c1-20(2,3)14-8-12(18(24)16(22)10-14)7-13-9-15(21(4,5)6)11-17(23)19(13)25/h8-11,24-25H,7H2,1-6H3 |
InChI Key |
UTLMNROXVKXUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Cl)O)CC2=C(C(=CC(=C2)C(C)(C)C)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


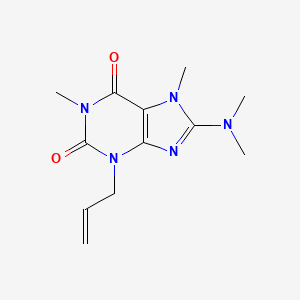
![2-[(3-Phenyloxiran-2-yl)carbonyl]phenyl 4-methylbenzenesulfonate](/img/structure/B14009953.png)
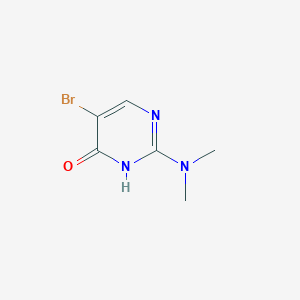
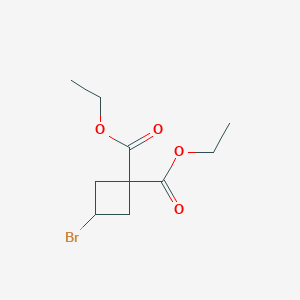

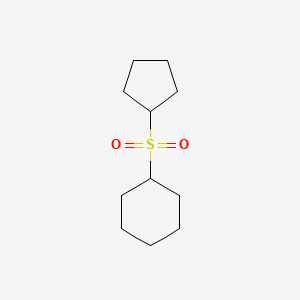
![Tetrazolo[1,5-a]quinoline](/img/structure/B14009986.png)
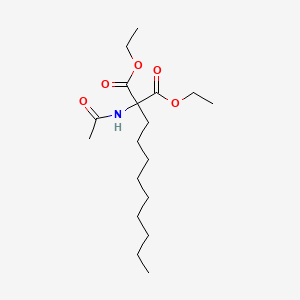
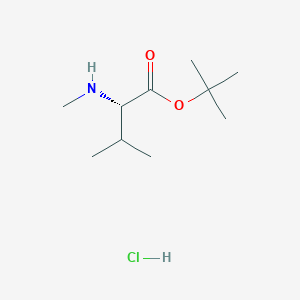
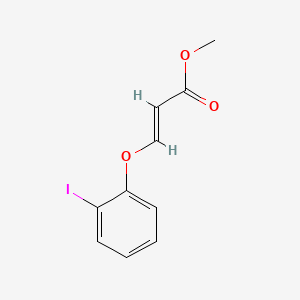
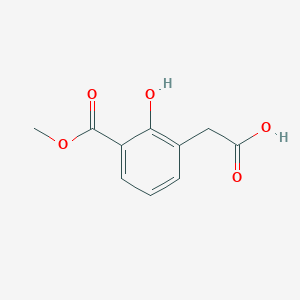
![[cis-3-[(5-Bromo-2-nitro-anilino)methyl]cyclopentyl]methanol](/img/structure/B14010012.png)
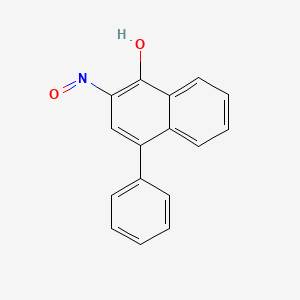
![Ethyl 5-oxo-1-phenyl-4-[(E)-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}diazenyl]-4,5-dihydro-1H-pyrazole-3-carboxylate](/img/structure/B14010032.png)
